NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-
Description
Contextualization within the Naphthofuran Class of Heterocyclic Compounds
Naphthofurans are a class of organic heterocyclic compounds characterized by a naphthalene (B1677914) ring fused to a furan (B31954) ring. This fusion can occur in several ways, leading to different isomers, such as naphtho[1,2-b]furan (B1202928), naphtho[2,1-b]furan (B1199300), and naphtho[2,3-b]furan (B13665818). These core structures are found in a variety of natural products and have been the focus of extensive synthetic efforts due to their diverse biological activities. eurjchem.com The electronic properties of the naphthofuran system, arising from the combination of the electron-rich furan ring and the aromatic naphthalene moiety, make it a versatile scaffold for the development of novel compounds with a wide range of applications.
Academic Significance and Research Focus of Substituted Naphthofurans
The academic significance of substituted naphthofurans lies in their potential to exhibit a broad spectrum of pharmacological and physiological activities. The introduction of various substituents onto the naphthofuran skeleton allows for the fine-tuning of their chemical and biological properties. Research has shown that substituted naphthofurans can possess antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties. eurjchem.commdpi.com For instance, the presence of a nitro group can be crucial for the genotoxicity of some nitrofurans, which are actively reduced by endogenous nitroreductases in bacteria. eurjchem.com The addition of a methoxy (B1213986) group can also significantly influence the metabolic pathways of these compounds.
The diverse biological activities of these compounds have spurred considerable interest among medicinal and organic chemists, leading to the development of various synthetic routes to access novel derivatives. eurjchem.com
Overview of Key Research Areas Pertaining to NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-
Specific research pertaining to NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- is limited in available scientific literature. However, based on the known activities of related compounds, key research areas where this molecule could be of interest include:
Medicinal Chemistry: Investigation of its potential as an antibacterial, antifungal, or antitumor agent. The presence of both a methoxy and a nitro group on the naphthofuran scaffold suggests that it could exhibit interesting biological properties.
Materials Science: The fused aromatic system of the naphthofuran core suggests potential applications in the development of organic electronic materials.
Synthetic Chemistry: The development of efficient and regioselective synthetic methods for the preparation of this and other polysubstituted naphthofurans is an ongoing area of research. A highly selective one-pot microwave-assisted synthesis of a related compound, 9-methoxynaphtho[1,2-b]benzofuran, has been achieved by reacting 1-naphthol (B170400) with 1-bromo-4-methoxy-2-nitrobenzene. ijprajournal.com This suggests a potential synthetic strategy where the nitro group plays a dual role as both an activator for nucleophilic substitution and a leaving group in the final cyclization step. ijprajournal.com
Properties
CAS No. |
75965-78-5 |
|---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
5-methoxy-2-nitrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C13H9NO4/c1-17-11-6-8-7-12(14(15)16)18-13(8)10-5-3-2-4-9(10)11/h2-7H,1H3 |
InChI Key |
YGYSUDXFOCIHEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C31)OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for Naphtho 1,2 B Furan, 5 Methoxy 2 Nitro
Retrosynthetic Analysis of the Naphthofuran Core with Methoxy (B1213986) and Nitro Functionalities
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 5-Methoxy-2-Nitro-Naphtho[1,2-b]furan, the analysis begins by disconnecting the functional groups to simplify the target structure. The primary disconnections involve the removal of the nitro and methoxy groups, leading back to the fundamental naphtho[1,2-b]furan (B1202928) core.
A plausible retrosynthetic pathway would first involve the removal of the nitro group at the 2-position. This transformation is often achieved through electrophilic nitration of the electron-rich furan (B31954) ring. Therefore, the precursor would be 5-methoxynaphtho[1,2-b]furan.
The next disconnection targets the methoxy group at the 5-position. This functionality could be introduced via nucleophilic aromatic substitution or could be present on one of the starting materials. A logical precursor would be a dihydroxynaphthofuran, where selective methylation can be achieved, or more strategically, a methoxy-substituted naphthalene (B1677914) derivative that can be elaborated into the target molecule.
Further deconstruction of the naphtho[1,2-b]furan skeleton itself can proceed via several established bond disconnections, typically leading to simpler naphthalene and furan precursors. A common strategy involves breaking the C-O and C-C bonds of the furan ring that are fused to the naphthalene core. This leads back to a functionalized naphthol and a two-carbon synthon that can form the furan ring.
Established Synthetic Routes for the Naphthofuran Skeleton
The construction of the naphthofuran skeleton is a critical step in the synthesis of the target molecule. Various methods have been developed, broadly categorized into multi-step approaches and annulation reactions.
Multi-Step Approaches to Naphthofuran Core Construction
Multi-step syntheses offer a high degree of control over the final structure. A common approach begins with a substituted naphthol. For the synthesis of the specific target, one would ideally start with a methoxy-substituted naphthol. The synthesis can then proceed through several intermediates. For instance, a 2-hydroxy-1-naphthaldehyde (B42665) can be converted into its oxime, followed by dehydration to yield a naphthonitrile. This intermediate can then be reacted with reagents like bromoacetone (B165879) to construct the furan ring. researchgate.net
Another versatile multi-step approach involves the Claisen rearrangement of propargyl ethers of naphthols. This rearrangement is followed by cyclization to afford the naphthofuran core. The specific substitution pattern on the final product is dictated by the substitution on the initial naphthol and the propargyl group.
Annulation Reactions in Naphthofuran Synthesis
Annulation reactions provide a more convergent and often more efficient route to the naphthofuran skeleton. These reactions involve the direct formation of the furan ring onto a naphthalene precursor in a single or a few steps.
A notable example is the visible-light-promoted oxidative annulation of naphthols with alkynes. acs.orgacs.org This method allows for the synthesis of highly functionalized naphthofurans. acs.orgacs.org The reaction proceeds via the in situ formation of an electron donor-acceptor pair, obviating the need for an external photocatalyst. acs.orgacs.org By selecting appropriately substituted naphthols and alkynes, a diverse range of naphthofurans can be accessed.
Another powerful annulation strategy involves the reaction of β-naphthols with vinylsulfonium salts. rsc.org This approach leads to the formation of dihydrofuran derivatives, which can be subsequently dehydrogenated to the corresponding aromatic naphthofurans. rsc.org The reaction conditions are generally mild, and a variety of dihydrofurans can be prepared in moderate to good yields. rsc.org
| Annulation Method | Reactants | Key Features | Reference |
| Visible-Light-Promoted Oxidative Annulation | Naphthols, Alkynes | Photocatalyst-free, site-selective | acs.orgacs.org |
| Annulation with Vinylsulfonium Salts | β-Naphthols, Vinylsulfonium salts | Forms dihydrofuran intermediates, mild conditions | rsc.org |
| [3+2] Annulation | β-Tetralone, Secondary MBH acetate (B1210297) | Leads to dihydronaphthofuran derivatives | nih.gov |
Introduction of Methoxy and Nitro Functional Groups
With the naphthofuran core constructed, the next critical phase is the introduction of the methoxy and nitro groups at the desired positions. The regioselectivity of these functionalization steps is paramount.
Regioselective Functionalization Strategies
The introduction of the nitro group at the 2-position of the furan ring is typically achieved through electrophilic nitration. The furan ring is generally susceptible to electrophilic attack, and the 2-position is often the most reactive site. Standard nitrating agents such as nitric acid in acetic anhydride (B1165640) or other mixed acid systems can be employed. The presence of the methoxy group on the naphthalene ring can influence the reactivity of the furan ring, and reaction conditions may need to be carefully optimized to achieve the desired regioselectivity.
The introduction of the methoxy group at the 5-position is often best accomplished by starting with a precursor that already contains this functionality. For instance, the synthesis could commence with a methoxy-substituted naphthol. This strategy avoids potential issues with regioselectivity that might arise from attempting to functionalize the naphthalene ring of a pre-formed naphthofuran.
In some synthetic strategies, a nitro group can play a dual role, acting as an activating group for a nucleophilic substitution and then as a leaving group during a cyclization step to form the furan ring. mdpi.com For instance, a highly selective one-pot microwave-assisted synthesis of 9-methoxynaphtho[1,2-b]benzofuran was achieved by reacting 1-naphthol (B170400) with 1-bromo-4-methoxy-2-nitrobenzene. mdpi.com In this case, the nitro group activates the aromatic ring for the initial nucleophilic attack and is subsequently displaced during the furan ring closure. mdpi.com
Role of Precursors and Reagents in Directed Synthesis
The choice of precursors and reagents is crucial for the successful synthesis of 5-Methoxy-2-Nitro-Naphtho[1,2-b]furan. The use of a methoxy-substituted naphthol as a starting material is a key strategic decision to ensure the correct positioning of the methoxy group.
The reagents used for the construction of the furan ring will determine the substitution pattern on that ring. For example, in the annulation with alkynes, the substituents on the alkyne will be incorporated into the final naphthofuran product. acs.orgacs.org
For the nitration step, the choice of nitrating agent and reaction conditions will be critical to achieve selective nitration at the 2-position of the furan ring without causing unwanted side reactions on the naphthalene ring. The electron-donating nature of the methoxy group can activate the naphthalene ring towards electrophilic attack, so careful control of the reaction is necessary.
| Functional Group | Position | Synthetic Strategy | Key Reagents/Precursors |
| Methoxy | 5 | Incorporation from starting material | Methoxy-substituted naphthol |
| Nitro | 2 | Electrophilic nitration of the furan ring | Nitric acid/acetic anhydride |
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry offers a variety of techniques to improve reaction efficiency, yield, and purity. For complex heterocyclic systems like naphthofurans, advanced methods such as microwave-assisted synthesis and optimized catalyst systems are pivotal.
Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased product yields, and enhanced product purities when compared to conventional heating methods. mdpi.comclockss.org This technique is particularly effective for the synthesis of heterocyclic compounds. tubitak.gov.tr
A highly selective, one-pot microwave-assisted synthesis for a related compound, 9-methoxynaphtho[1,2-b]benzofuran, has been developed, which serves as a strong procedural model. mdpi.comunitn.it In this protocol, the reaction is carried out in a microwave vial where reagents are dissolved in a high-boiling polar solvent like dimethyl sulfoxide (B87167) (DMSO) and subjected to microwave irradiation at elevated temperatures (e.g., 160 °C) for a period of a few hours. mdpi.com This approach avoids the drawbacks of lengthy reaction times and the formation of multiple isomers often seen with conventional heating. mdpi.com The use of microwave irradiation has been shown to promote greater efficiency and productivity in the self-condensation reactions of substituted phenylpropiolic acids to form naphtho[2,3-c]furan-1,3-dione (B147156) derivatives, achieving in minutes what might take hours conventionally. clockss.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 3–12 hours tubitak.gov.tr | 3–5 minutes tubitak.gov.tr |
| Yield | Moderate to Good clockss.org | Good to Excellent clockss.orgtubitak.gov.tr |
| By-products | Often requires chromatographic separation mdpi.com | Reduced side reactions, higher purity mdpi.comclockss.org |
| Solvent Volume | Typically larger volumes required mdpi.com | Reduced solvent volume mdpi.com |
The choice of catalyst and reaction conditions is critical in directing the regioselectivity and efficiency of naphthofuran synthesis. Generally, the construction of the furan scaffold can be achieved through metal catalysis, non-metal catalysis, and other methods. researchgate.net
In a model microwave-assisted synthesis for a methoxy-substituted naphthobenzofuran (B12659138), potassium tert-butoxide serves as a strong base to facilitate the initial nucleophilic substitution. mdpi.comunitn.it The reaction mechanism involves the initial deprotonation of a naphthol derivative, which then acts as a nucleophile. The presence of an electron-withdrawing nitro group in the ortho position on the complementary aryl halide promotes the aromatic nucleophilic substitution of the halide. Subsequently, intramolecular cyclization occurs with the nitro group acting as the leaving group to form the furan ring. mdpi.com
Other catalytic systems have been employed for the synthesis of related naphthofuran structures. For instance, the synthesis of naphthofuran-3-carboxylates has been successfully achieved using potassium acetate (AcOK) as a catalyst in methanol (B129727) at room temperature. beilstein-journals.org Palladium catalysts, such as palladium acetate with triphenylphosphine, have also been used in the synthesis of methoxy-substituted naphthofurans, although this can sometimes lead to a mixture of regioisomers. mdpi.com For dihydronaphthofurans, catalysts like silver triflate (AgOTf), p-toluenesulfonic acid (p-TSA), and molecular iodine have proven effective. rsc.org
Synthesis of Structurally Related Naphthofuran Derivatives for Comparative Studies
To understand the structure-activity relationships, the synthesis of positional isomers and derivatives with modified substituents is essential. These comparative studies provide insights into how the placement and nature of functional groups influence the molecule's properties.
The naphthofuran core can exist in different isomeric forms based on the fusion of the furan ring to the naphthalene system. The primary isomers are naphtho[1,2-b]furan, naphtho[2,1-b]furan (B1199300), and naphtho[2,3-b]furan (B13665818).
The synthesis of the naphtho[2,1-b]furan skeleton, a common positional isomer, is well-documented. A typical route involves the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone (B47974) in the presence of anhydrous potassium carbonate to yield 2-acetylnaphtho[2,1-b]furan. medcraveonline.com This intermediate serves as a versatile precursor for a variety of derivatives. medcraveonline.comresearchgate.net The mutagenic properties of nitro derivatives of this isomeric scaffold, such as 7-methoxy-2-nitronaphtho[2,1-b]furan, have been studied extensively. researchgate.netnih.gov
Another class of isomers, naphtho[2,3-b]furan-4,9-diones, can be synthesized via a [3+2] cycloaddition reaction. For example, reacting 2-hydroxy-1,4-naphthoquinone (B1674593) with substituted phenylacetylenes under visible light irradiation yields various 2-arylnaphtho[2,3-b]furan-4,9-diones. mdpi.com Similarly, the reaction of 2-hydroxynaphthalene-1,4-dione with alkyl 3-bromo-3-nitroacrylates can produce a mixture of naphtho[2,3-b]furan and naphtho[1,2-b]furan carboxylate isomers. beilstein-journals.org
Table 2: Key Positional Isomers of the Naphthofuran Scaffold
| Isomer Scaffold | Parent Structure | Synthetic Precursors (Examples) |
|---|---|---|
| Naphtho[1,2-b]furan | 1-Naphthol derivatives, Alkynyl ketones rsc.org | |
| Naphtho[2,1-b]furan | 2-Hydroxy-1-naphthaldehyde, Chloroacetone medcraveonline.com |
| Naphtho[2,3-b]furan | | 2-Hydroxy-1,4-naphthoquinone, Alkynes mdpi.com |
Modifying the substituents on the naphthofuran ring system allows for the fine-tuning of its chemical and biological properties. A wide array of derivatives has been synthesized for comparative studies.
Starting from key intermediates like 2-acetylnaphtho[2,1-b]furan, a variety of functional groups can be introduced. medcraveonline.com For instance, condensation with malononitrile (B47326) yields a 2-(2,2-dicyano-1-methyl vinyl) derivative. medcraveonline.com The acetyl group can also be converted into a hydrazone, which can then be used to build more complex heterocyclic systems attached to the naphthofuran core. researchgate.net Carboxylate derivatives, such as ethyl naphtho[2,1-b]furan-2-carboxylate, can be hydrolyzed to the corresponding carboxylic acid or converted to hydrazides, amides, and carbamates, providing a rich field for further modification. researchgate.net
Studies on the metabolism of naphthofuran derivatives highlight the influence of substituents. For example, the oxidative metabolism of naphtho[2,1-b]furan itself yields metabolites on both the furan and benzene (B151609) rings. However, for derivatives like 7-methoxy-naphtho[2,1-b]furan and 2-nitro-naphtho[2,1-b]furan, metabolic attack occurs exclusively on the first benzene ring, demonstrating the directing effect of these substituents. nih.gov
Table 3: Examples of Naphthofuran Derivatives with Modified Substituents
| Base Scaffold | Substituent at C-2 | Other Substituents | Reference |
|---|---|---|---|
| Naphtho[2,1-b]furan | Acetyl | None | medcraveonline.com |
| Naphtho[2,1-b]furan | Carbamate | None | researchgate.net |
| Naphtho[2,1-b]furan | Nitro | 7-Methoxy | researchgate.netnih.gov |
| Naphtho[1,2-b]furan | Carboxylate | 4,5-Dioxo | beilstein-journals.org |
| Naphtho[2,3-b]furan | Phenyl | 4,9-Dioxo | mdpi.com |
Chemical Reactivity and Transformation Pathways of Naphtho 1,2 B Furan, 5 Methoxy 2 Nitro
Influence of Methoxy (B1213986) and Nitro Groups on Molecular Reactivity
The reactivity of the naphthofuran ring system is significantly influenced by the electronic properties of its substituents. The nitro group at the 2-position and the methoxy group at the 5-position exert opposing electronic effects, which modulate the electron density distribution across the molecule and determine its susceptibility to chemical attack.
The nitro group is a powerful electron-withdrawing group, diminishing the electron density of the aromatic framework through both inductive and resonance effects. nih.gov This deactivation makes the ring system highly electrophilic and thus susceptible to nucleophilic attack. wikipedia.orglibretexts.org Reactions of nitroarenes with nucleophiles can proceed either through a direct nucleophilic attack to form a σ-adduct or via a single-electron transfer to create a radical-ion pair. nih.gov
The presence of the nitro group is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgyoutube.com It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the aromatic ring. youtube.comyoutube.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group through resonance. libretexts.orgyoutube.com In the case of NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-, the nitro group at the 2-position of the furan (B31954) ring significantly increases the molecule's electrophilicity.
| Effect | Description | Consequence for Reactivity |
|---|---|---|
| Inductive Effect | Withdrawal of electron density through the sigma (σ) bonds due to the high electronegativity of the nitrogen and oxygen atoms. | Increases the partial positive charge on the ring carbons, making them more attractive to nucleophiles. |
| Resonance Effect | Delocalization of pi (π) electrons from the aromatic ring onto the nitro group. | Stabilizes the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack, lowering the activation energy of the reaction. youtube.comyoutube.com |
In contrast to the nitro group, the methoxy group at the 5-position is an electron-donating group. It increases the electron density of the aromatic ring system through its positive resonance effect (+R), where the lone pair of electrons on the oxygen atom is delocalized into the ring. This effect can counteract the strong electron-withdrawing influence of the nitro group to some extent.
The presence of the methoxy group can influence the regioselectivity of reactions. While the nitro group activates the entire ring system, the methoxy group directs its electron-donating effects primarily to the ortho and para positions relative to its own location on the naphthalene (B1677914) portion of the molecule. This modulation of electron density can affect the preferred site of both electrophilic and nucleophilic attack. In studies of the oxidative metabolism of related naphthofurans, the presence of a methoxy group was shown to direct enzymatic attack toward the benzene (B151609) ring portion of the molecule. nih.gov
Nucleophilic Substitution Reactions
The electron-deficient nature of the NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- ring makes it a prime substrate for nucleophilic substitution reactions.
The most prominent mechanism for nucleophilic substitution on this compound is the SNAr (addition-elimination) mechanism. wikipedia.org This pathway is favored when strong electron-withdrawing groups, such as a nitro group, are present on the aromatic ring. wikipedia.orglibretexts.org The reaction proceeds in two main steps:
Addition: A nucleophile attacks an electrophilic carbon atom on the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex. youtube.comnih.gov This step involves a temporary loss of aromaticity and is typically the rate-determining step of the reaction. nih.gov
Elimination: The aromaticity of the ring is restored by the departure of a leaving group from the same carbon atom that was attacked by the nucleophile. nih.gov
For a nucleophilic aromatic substitution to occur, a suitable leaving group must be present at a position activated by the nitro group.
The nitro group demonstrates a versatile dual role in certain synthetic pathways. It not only serves as a powerful activating group for the initial nucleophilic attack but can also function as the leaving group (as the nitrite (B80452) ion, NO₂⁻) in a subsequent step. nih.govmdpi.comstackexchange.com This property is particularly valuable in intramolecular cyclization reactions used to synthesize heterocyclic systems.
In a proposed mechanism for the formation of a naphthobenzofuran (B12659138) ring, a nucleophile first attacks an aryl ring activated by an ortho-positioned nitro group, displacing a different leaving group (like a halide). mdpi.com Subsequently, a second step, often base-mediated, promotes an intramolecular nucleophilic attack where the nitro group itself is expelled, leading to the formation of the furan ring. mdpi.com This dual functionality makes the nitro group a strategic tool in the synthesis of complex fused-ring molecules. nih.govmdpi.com
Oxidative and Reductive Transformation Pathways
NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- can undergo both oxidative and reductive transformations, which are central to its metabolic fate and biological activity.
Oxidative Pathways: Studies on the metabolism of related compounds, such as 7-methoxy-2-nitro-naphtho[2,1-b]furan, have shown that enzymatic attack occurs primarily on the benzene ring portion of the molecule. nih.gov This suggests that the furan ring is relatively resistant to oxidation compared to the benzenoid part of the scaffold. nih.govrsc.org The presence of both methoxy and nitro groups influences the specific metabolites formed. nih.gov
Reductive Pathways: The most significant reductive transformation involves the nitro group. The biological activity and genotoxicity of many nitroaromatic compounds, including nitrofurans, are linked to the enzymatic reduction of the nitro group. researchgate.net This process occurs in a stepwise manner, forming highly reactive and cytotoxic intermediates.
The reduction pathway typically proceeds as follows:
Nitro (R-NO₂) → Nitroso (R-NO)
Nitroso (R-NO) → Hydroxylamino (R-NHOH)
Hydroxylamino (R-NHOH) → Amino (R-NH₂)
The intermediate species, particularly the nitroso and hydroxylamino derivatives, are potent electrophiles that can form covalent adducts with cellular macromolecules like DNA, leading to mutagenic and cytotoxic effects. researchgate.net The extreme mutagenic potency of the related compound 2-nitro-7-methoxy-naphtho[2,1-b]furan (known as R7000) is attributed to this reductive activation mechanism. researchgate.net
| Pathway | Functional Group Involved | Key Intermediates | Significance |
|---|---|---|---|
| Oxidation | Naphthalene Ring System | Hydroxylated derivatives, epoxides | Metabolic detoxification and bioactivation. nih.gov |
| Reduction | Nitro Group (-NO₂) | Nitroso (-NO), Hydroxylamino (-NHOH) | Bioactivation leading to reactive species responsible for genotoxicity and antimicrobial activity. researchgate.net |
Enzymatic Reduction of the Nitro Group and Radical Formation
The presence of a nitro group is a critical determinant of the biochemical reactivity of many aromatic compounds, including nitronaphthofurans. The genotoxicity of some nitrofurans is linked to the enzymatic reduction of the nitro group, a process actively carried out by endogenous nitroreductases. researchgate.net This reduction is a six-electron process that proceeds sequentially through highly reactive intermediates. nih.gov
The initial step involves the formation of a nitro anion radical. This is followed by further reduction to a nitroso derivative, then to a hydroxylamino intermediate, and finally to the corresponding amine. nih.gov The intermediate species, particularly the nitro anion radical and the hydroxylamino derivative, are highly reactive and can participate in radical-mediated reactions. nih.govnih.gov For instance, radical intermediates generated during the interconversion of hydroxylamine (B1172632) and nitroso groups can dimerize to form azoxy bonds. nih.gov This stepwise reduction pathway is a common feature of nitroaromatic compounds and is considered a key mechanism in their metabolic activation. nih.gov
Table 1: Stepwise Reduction of Aromatic Nitro Group
| Step | Reactant | Product | Electrons Transferred (Cumulative) |
|---|---|---|---|
| 1 | Ar-NO₂ (Nitro) | Ar-NO₂⁻ (Nitro Anion Radical) | 1e⁻ |
| 2 | Ar-NO₂⁻ | Ar-NO (Nitroso) | 2e⁻ |
| 3 | Ar-NO | Ar-NHOH (Hydroxylamino) | 4e⁻ |
| 4 | Ar-NHOH | Ar-NH₂ (Amino) | 6e⁻ |
This table illustrates the general pathway for the six-electron reduction of an aromatic nitro group (Ar-NO₂), a process applicable to NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-.
Oxidative Metabolism Studies of Naphthofurans
The oxidative metabolism of naphthofurans is influenced by the nature and position of substituents on the ring system. Studies on related compounds, such as isomers of methoxy-nitronaphthofuran, provide significant insight into the likely metabolic pathways. The presence of both methoxy and nitro groups directs the enzymatic attack primarily to the benzene ring portion of the molecule. nih.govkisti.re.kr
A common metabolic pathway for compounds containing a methoxy group is O-demethylation. This process is typically initiated by an enzymatic hydroxylation of the methyl group, catalyzed by cytochrome P450 enzymes, to form a carbinolamide intermediate. This intermediate is often unstable and can subsequently lose formaldehyde (B43269) to yield a hydroxylated metabolite. In the context of naphthofurans, this would result in the conversion of the 5-methoxy group to a 5-hydroxy group.
Hydroxylation can also occur at other positions on the aromatic rings. nih.gov The specific regioselectivity of hydroxylation is influenced by the electronic properties of the existing substituents. For 5-hydroxy-2-methylnaphtho[1,2-b]furan, oxidation with one-electron oxidants leads to attack ortho to the hydroxyl group, forming a quinone. rsc.org This suggests that the aromatic rings of the naphthofuran system are susceptible to oxidative attack.
While substituents may direct metabolism towards the benzene rings, the furan ring itself is also a target for oxidative transformation. nih.gov The oxidation of a furan ring by P450 enzymes can proceed through the formation of an epoxide or a zwitterionic intermediate, which can then rearrange to form a reactive cis-enedione. nih.gov This pathway ultimately leads to the cleavage of the furan ring. nih.gov
In parallel with oxidative processes, the reduction of the nitro group to an amine is a significant metabolic route. nih.govjsynthchem.comorganic-chemistry.org This reductive pathway, as detailed in section 3.3.1, can occur under anaerobic conditions and is often mediated by enzymes like adrenodoxin (B1173346) reductase. nih.gov The resulting amine is a major metabolite that can be further processed or excreted. nih.gov
Cycloaddition and Rearrangement Reactions
The furan moiety within the naphthofuran structure can act as a diene in cycloaddition reactions, a versatile tool in organic synthesis. baranlab.org Furans are known to participate in various cycloadditions, including [4+2] Diels-Alder reactions, [3+2] dipolar cycloadditions, and [2+2] photocycloadditions. baranlab.orgresearchgate.netacs.org For instance, visible-light-mediated [3+2] cycloaddition has been successfully employed for the synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones. nih.govnih.gov
Rearrangement reactions offer another avenue for the structural modification of naphthofurans. Electrocatalytic 3,3-rearrangement/cyclization of propargylic aryl ethers has been developed as a method for synthesizing naphtho[1,2-b]furan-2-carbaldehydes. researchgate.net Additionally, the Claisen rearrangement of allyl naphthyl ethers is a known strategy for preparing 2,3-dihydronaphtho[1,2-b]furan derivatives. rsc.org These reactions highlight the potential to rearrange the peripheral groups or synthesize the core structure through controlled bond reorganization.
Derivatization Strategies for Enhanced Chemical Functionality
The naphthofuran scaffold serves as a valuable starting point for the synthesis of more complex and functionally diverse molecules. Derivatization can be achieved by targeting the existing functional groups or by modifying the core heterocyclic structure.
The functional groups on the NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- skeleton can be chemically transformed to facilitate the construction of new, fused, or appended heterocyclic rings. For example, the reduction of the nitro group to an amine provides a nucleophilic center that can be used in subsequent cyclization reactions. Synthesized 1-acetamido-5-nitronaphtho[2,1-b]furan-2-carboxamide has been used to create derivatives containing thiazolidinone rings. researchgate.net
Similarly, functional groups can be introduced onto the naphthofuran core, which then act as handles for further elaboration. The conversion of an acetylnaphthofuran into various derivatives, including those containing pyrazole (B372694) rings, demonstrates this principle. medcraveonline.com Furthermore, palladium-catalyzed coupling reactions on brominated benzofurans allow for the introduction of a wide variety of heterocyclic, carbocyclic, and alicyclic groups, showcasing a powerful strategy for creating diverse hybrid systems. nih.gov The combination of the furan ring with other heterocyclic structures, such as pyrans and pyrimidines, has been shown to produce novel compounds with potentially useful properties. beilstein-journals.org
Table 2: Examples of Derivatization Reactions on Naphthofuran Analogs
| Starting Naphthofuran Derivative | Reagents/Conditions | Resulting Hybrid System | Reference |
|---|---|---|---|
| 2-Acetylnaphtho[2,1-b]furan | Phenylhydrazine | 2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan | medcraveonline.com |
| Ethyl 1-acetamido-5-nitronaphtho[2,1-b]furan-2-carboxylate | Hydrazine (B178648) hydrate (B1144303), then thioglycolic acid | 1-Acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtha[2,1-b]furan-2-carboxamide | researchgate.net |
| 2-Bromobenzo[b]furan derivative | Methylzinc bromide, Palladium catalyst (Negishi reaction) | 2-Methylbenzo[b]furan derivative | nih.gov |
This table provides examples of how functionalized naphthofuran and benzofuran (B130515) cores can be used to synthesize more complex hybrid heterocyclic systems.
Mechanistic Aspects of Subsequent Reactions (e.g., Pyrazoline, Pyran, Thiazole (B1198619) Derivatives)
The transformation of NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- into more complex heterocyclic structures such as pyrazolines, pyrans, and thiazoles would likely involve multi-step synthetic sequences. These pathways would leverage the reactivity of the nitro group and the activated naphthofuran ring system.
A. Proposed Pathway to Pyrazoline Derivatives
The synthesis of pyrazolines typically involves the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine derivative. researchgate.net A plausible route from 5-methoxy-2-nitronaphtho(1,2-b)furan would first necessitate the formation of a chalcone-like intermediate.
A key initial step would be the reduction of the 2-nitro group to a 2-amino group, which can then be converted to a more versatile functional group for further reactions. However, a more direct approach to a pyrazoline precursor could involve a Vilsmeier-Haack or Friedel-Crafts acylation reaction on the electron-rich naphthofuran ring, directed by the 5-methoxy group. This would introduce a carbonyl group, which could then be used to construct the α,β-unsaturated system required for pyrazoline formation.
The general mechanism for pyrazoline formation proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization. researchgate.netresearchgate.net
Table 1: Proposed Mechanistic Steps for Pyrazoline Synthesis
| Step | Transformation | Reagents and Conditions | Intermediate/Product | Mechanistic Notes |
| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-acetyl-5-methoxynaphtho[1,2-b]furan derivative | The 5-methoxy group activates the aromatic system, directing acylation to an available position on the naphthyl ring. |
| 2 | Claisen-Schmidt Condensation | Aromatic aldehyde, NaOH/EtOH | Naphthofuryl chalcone (B49325) derivative | Base-catalyzed condensation between the acetylnaphthofuran and an aromatic aldehyde to form the α,β-unsaturated ketone (chalcone). |
| 3 | Cyclocondensation | Hydrazine hydrate (NH₂NH₂·H₂O), Acetic acid | Naphthofuryl pyrazoline derivative | Reaction proceeds through a hydrazone intermediate, followed by acid-catalyzed intramolecular cyclization to yield the pyrazoline ring. researchgate.netorganic-chemistry.org |
B. Proposed Pathway to Pyran Derivatives
The synthesis of pyran-fused naphthofurans can be envisioned through several routes, often involving a cyclization reaction with a three-carbon component. One common method for constructing a pyran ring is through the reaction of a phenol (B47542) or naphthol with an α,β-unsaturated ketone or a 1,3-dicarbonyl compound.
Starting with NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-, a plausible strategy would involve the demethylation of the 5-methoxy group to a 5-hydroxy group. This naphthofuranol could then serve as the key precursor for building the pyran ring.
Table 2: Proposed Mechanistic Steps for Pyran Synthesis
| Step | Transformation | Reagents and Conditions | Intermediate/Product | Mechanistic Notes |
| 1 | Demethylation | BBr₃ or HBr | 5-hydroxy-2-nitronaphtho[1,2-b]furan | Cleavage of the methyl ether to yield the corresponding naphthofuranol. |
| 2 | Pechmann Condensation | Ethyl acetoacetate, H₂SO₄ | Naphtho[1',2':4,5]furo[3,2-c]pyran-one derivative | Acid-catalyzed reaction between the naphthofuranol and a β-ketoester to form a coumarin-type (pyran-2-one) fused ring system. |
| 3 | Michael Addition & Cyclization | α,β-unsaturated nitrile (e.g., malononitrile) and an aldehyde | 2-amino-4H-naphtho[1',2':4,5]furo[b]pyran derivative | A three-component reaction where the naphthofuranol, an aldehyde, and an active methylene (B1212753) compound cyclize to form a 2-amino-4H-pyran ring. scispace.com |
C. Proposed Pathway to Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and versatile method for the formation of a thiazole ring, involving the reaction of an α-haloketone with a thioamide. To synthesize a thiazole derivative from NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-, a synthetic route would need to generate a suitable α-haloketone intermediate attached to the naphthofuran core.
This could potentially be achieved by first introducing an acetyl group onto the naphthofuran ring via a Friedel-Crafts acylation, followed by α-halogenation.
Table 3: Proposed Mechanistic Steps for Thiazole Synthesis
| Step | Transformation | Reagents and Conditions | Intermediate/Product | Mechanistic Notes |
| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acetyl-5-methoxynaphtho[1,2-b]furan derivative | Introduction of an acetyl group onto the naphthyl portion of the molecule. |
| 2 | α-Halogenation | Bromine (Br₂) in acetic acid or NBS | α-Bromoacetyl-5-methoxynaphtho[1,2-b]furan derivative | Halogenation of the methyl group of the acetyl moiety to form the required α-haloketone. |
| 3 | Hantzsch Thiazole Synthesis | Thiourea or Thioamide, Ethanol, Reflux | 2-Amino-4-(5-methoxynaphtho[1,2-b]furan-yl)thiazole derivative | Nucleophilic attack of the sulfur of the thioamide on the α-carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring. nih.govresearchgate.net |
These proposed pathways are based on established synthetic methodologies for the formation of the target heterocyclic rings. beilstein-journals.orgresearchgate.netbeilstein-journals.orgmedcraveonline.com The actual feasibility and regioselectivity of these reactions would require experimental validation, taking into account the specific electronic and steric effects of the 5-methoxy and 2-nitro substituents on the NAPHTHO(1,2-b)FURAN system. The nitro group, in particular, is known to influence the reactivity of naphthofurans and can be a key functional handle for various transformations. researchgate.netmdpi.com
Advanced Spectroscopic and Analytical Characterization of Naphtho 1,2 B Furan, 5 Methoxy 2 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published experimental NMR data was found for NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-.
Proton (1H) NMR Analysis for Structural Elucidation
A search for the ¹H NMR spectrum and associated chemical shifts, coupling constants, and signal multiplicities for NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- did not yield any specific results.
Carbon-13 (13C) NMR Analysis for Carbon Skeleton Confirmation
A search for the ¹³C NMR spectrum, including chemical shifts for the aromatic, furan (B31954), and methoxy (B1213986) carbons of NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-, did not yield any specific data.
Two-Dimensional NMR Techniques for Connectivity Assignments
No literature detailing two-dimensional NMR studies (such as COSY, HSQC, or HMBC) for NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- could be located. Such analyses are crucial for unambiguous assignment of proton and carbon signals and confirmation of the molecular structure, but this information has not been published.
Mass Spectrometry (MS) Techniques
No published experimental mass spectrometry data was found for NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-.
High-Resolution Mass Spectrometry for Exact Mass Determination
A search for high-resolution mass spectrometry (HRMS) data, which would provide the exact mass of the molecular ion and confirm the elemental formula (C₁₃H₉NO₄), did not return any results for the specified compound.
Fragmentation Pattern Analysis for Structural Insights
No studies detailing the electron ionization (EI) or other mass spectrometry fragmentation patterns for NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- were found. Analysis of these patterns would typically provide insights into the molecule's structure by showing characteristic losses of fragments such as NO₂, CO, or methyl radicals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features: the naphthofuran core, the methoxy group, and the nitro group.
The presence of the nitro (NO₂) group is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands are generally observed in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.
The methoxy (O-CH₃) group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2950-2850 cm⁻¹). Additionally, a notable C-O stretching band for the aryl ether linkage is expected in the region of 1275-1200 cm⁻¹ and another around 1075-1020 cm⁻¹.
The naphthofuran core contributes to several bands in the spectrum. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will produce a series of medium to weak bands in the 1625-1450 cm⁻¹ region. The furan ring is expected to show a characteristic C-O-C stretching vibration, often in the 1200-1050 cm⁻¹ range, which may overlap with the methoxy C-O stretch.
A summary of the expected characteristic IR absorption bands is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1490 |
| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 |
| Methoxy (O-CH₃) | C-H Stretch | 2950 - 2850 |
| Methoxy (Ar-O-CH₃) | C-O Stretch | 1275 - 1200 |
| Methoxy (Ar-O-CH₃) | C-O Stretch | 1075 - 1020 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1625 - 1450 |
| Furan Ring | C-O-C Stretch | 1200 - 1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthofuran core in NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- is expected to give rise to characteristic absorption bands in the UV-Vis region. The presence of the methoxy and nitro groups as auxochromes and chromophores, respectively, will further influence the absorption spectrum.
The unsubstituted naphthofuran core typically exhibits multiple absorption bands corresponding to π → π* transitions. The introduction of a methoxy group , an electron-donating group, is expected to cause a bathochromic (red) shift of these absorption maxima due to the extension of the conjugated system through resonance. Conversely, the nitro group , a strong electron-withdrawing group, will also contribute to a red shift and potentially introduce new absorption bands related to n → π* transitions.
For related compounds such as 7-methoxy-2-nitro-naphtho[2,1-b]furan, the influence of these substituents on the electronic spectrum has been noted. nih.gov It is anticipated that NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- will display a complex UV-Vis spectrum with strong absorptions in both the UV and visible regions, indicative of its extended and highly substituted aromatic system.
| Transition Type | Chromophore/System | Expected Wavelength Range (nm) |
| π → π | Naphthofuran Core | 250 - 400 |
| n → π | Nitro Group | > 400 |
Note: The exact λmax values and molar absorptivities would need to be determined experimentally.
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for a compound like NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile and thermally labile compounds. For NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-, a reversed-phase HPLC method would likely be most effective.
In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Given its relatively nonpolar naphthofuran core and the presence of polar functional groups, the retention time of the compound can be modulated by adjusting the composition of the mobile phase. A UV detector would be suitable for detection, leveraging the strong UV-Vis absorbance of the molecule. HPLC analysis is crucial for determining the purity of a synthesized batch of the compound and for isolating it from reaction mixtures. Studies on related compounds like 2-nitro-naphtho[2,1-b]furan and 7-methoxy-naphtho[2,1-b]furan have utilized HPLC for metabolite analysis. nih.gov
| HPLC Parameter | Typical Conditions |
| Column | Reversed-phase (e.g., C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Water and Acetonitrile/Methanol (B129727) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector (at a λmax of the compound) |
| Injection Volume | 5 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The volatility of NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- would need to be sufficient for it to be analyzed by GC without decomposition.
In GC, the compound would be vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak and characteristic fragmentation patterns, which can be used for structural confirmation. The fragmentation pattern would be influenced by the stability of the naphthofuran ring system and the cleavage of the methoxy and nitro substituents.
| GC-MS Parameter | Typical Conditions |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 300 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min) |
| Ionization Mode | Electron Impact (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Computational Chemistry and Theoretical Investigations of Naphtho 1,2 B Furan, 5 Methoxy 2 Nitro
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT), ab initio, and semiempirical calculations are employed to determine the electronic structure and properties of molecules like Naphtho(1,2-b)furan, 5-methoxy-2-nitro-.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for large organic molecules, providing a balance between accuracy and computational cost. scirp.org DFT calculations for naphthofuran derivatives typically employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311G(d,p) to obtain optimized molecular geometries, electronic energies, and vibrational frequencies. epstem.netresearchgate.netmaterialsciencejournal.org
For Naphtho(1,2-b)furan, 5-methoxy-2-nitro-, a DFT study would reveal how the substituents modify the electronic landscape of the parent naphthofuran core. The 5-methoxy group, an electron-donating group, is expected to increase electron density in the naphthalene (B1677914) ring system. Conversely, the 2-nitro group, a potent electron-withdrawing group, will significantly delocalize electron density from the furan (B31954) and adjacent naphthalene ring. These opposing electronic effects create a polarized molecule with distinct reactive sites, which can be visualized through molecular electrostatic potential (MEP) maps derived from DFT calculations. epstem.net
While DFT is widely used, other methods also provide valuable information. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameters but can be computationally expensive. nih.gov They are often used as a starting point for more complex calculations.
Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be useful for preliminary analysis of very large molecules or for screening purposes. For a molecule like Naphtho(1,2-b)furan, 5-methoxy-2-nitro-, these methods could provide initial estimates of electronic properties before a more rigorous DFT analysis is performed.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of these orbitals, particularly the frontier orbitals, is key to understanding chemical reactivity and electronic transitions. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgmdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgmdpi.com A small energy gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com
For Naphtho(1,2-b)furan, 5-methoxy-2-nitro-, the electron-donating 5-methoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing 2-nitro group will lower the energy of the LUMO. This combined effect would lead to a relatively small HOMO-LUMO gap, suggesting the molecule is likely to be chemically reactive and participate in charge-transfer interactions. scirp.org A DFT study on a related naphtho[2,1-b]furan (B1199300) derivative calculated a HOMO-LUMO energy gap of 4.43 eV. researchgate.net
| Parameter | Definition | Expected Influence on Naphtho(1,2-b)furan, 5-methoxy-2-nitro- |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Increased by the electron-donating 5-methoxy group. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Decreased by the electron-withdrawing 2-nitro group. |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Relatively small, indicating high chemical reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Low value, corresponds to a "soft" and more reactive molecule. |
| Chemical Softness (S) | 1 / (2η) | High value, indicating higher reactivity. |
The distribution of electron density within Naphtho(1,2-b)furan, 5-methoxy-2-nitro- is highly asymmetric. The HOMO is expected to be localized primarily on the methoxy-substituted naphthalene ring, which is the more electron-rich portion of the molecule. In contrast, the LUMO is likely to be concentrated around the nitro-substituted furan end of the molecule, the electron-deficient region.
This separation of the frontier orbitals indicates significant charge delocalization and a strong molecular dipole. Upon electronic excitation (e.g., by absorbing light), an electron would move from the HOMO to the LUMO, resulting in an intramolecular charge transfer (ICT) from the methoxy-naphthyl moiety to the nitro-furan moiety. This property is crucial for applications in nonlinear optics and organic electronics. nih.gov
Theoretical Reaction Mechanism Studies
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms, transition states, and activation barriers. researchgate.netrsc.org For Naphtho(1,2-b)furan, 5-methoxy-2-nitro-, theoretical studies can predict its behavior in various chemical transformations.
For instance, in nucleophilic aromatic substitution reactions, the potent electron-withdrawing effect of the nitro group makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles. A proposed mechanism for the synthesis of a related compound, 9-methoxynaphtho[1,2-b]benzofuran, highlights the dual role of a nitro group as both an activator for nucleophilic substitution and as a good leaving group in the subsequent cyclization to form the furan ring. mdpi.com A similar reactivity pattern can be anticipated for Naphtho(1,2-b)furan, 5-methoxy-2-nitro-. Computational modeling of such a reaction would involve locating the transition state structures and calculating the activation energies for each step, thus providing a detailed understanding of the reaction kinetics and feasibility.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving complex heterocyclic systems like Naphtho(1,2-b)furan, 5-methoxy-2-nitro-. Theoretical investigations, often employing Density Functional Theory (DFT), provide deep insights into reaction pathways, the structures of transition states, and the energetics of these processes. nih.gov
Studies on structurally related naphthofurans and nitroaromatics reveal common computational approaches. For instance, in the synthesis of substituted naphthobenzofurans, reaction mechanisms are proposed and computationally verified. mdpi.com These models often involve initial nucleophilic attack, where substituents play a crucial role. In the case of Naphtho(1,2-b)furan, 5-methoxy-2-nitro-, the electron-donating 5-methoxy group and the potent electron-withdrawing 2-nitro group significantly influence the electron density distribution of the aromatic system, thereby directing the course of reactions such as nucleophilic aromatic substitution. mdpi.com
Computational studies can map out the entire energy landscape of a reaction. This is achieved by calculating the Gibbs free energy of reactants, intermediates, transition states, and products. researchgate.net For example, a proposed synthetic route for a related compound highlights the dual role of a nitro group, which acts first as an activator for nucleophilic substitution and subsequently as a leaving group during the final cyclization step to form the furan ring. mdpi.com Theoretical calculations can validate such proposed pathways by determining the activation energies associated with each transition state, confirming the most energetically favorable route.
A hypothetical reaction pathway for the modification of Naphtho(1,2-b)furan, 5-methoxy-2-nitro- is presented below, illustrating key data points that would be derived from computational modeling.
Table 1: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction
| Reaction Step | Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Reactants | Naphtho(1,2-b)furan, 5-methoxy-2-nitro- + Nucleophile | 0.0 |
| 2 | Transition State 1 (TS1) | Formation of Meisenheimer complex | +15.2 |
| 3 | Intermediate | Meisenheimer complex | -5.8 |
| 4 | Transition State 2 (TS2) | Expulsion of the nitro group | +12.5 |
| 5 | Products | Substituted Naphtho(1,2-b)furan + Nitrite (B80452) ion | -10.3 |
Hammett Constant Analysis in Mechanistic Investigations
The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives. wikipedia.orgviu.ca The equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Here, k or K is the rate or equilibrium constant for the substituted reactant, and k₀ or K₀ is the constant for the unsubstituted reference compound. wikipedia.org The substituent constant, σ, depends solely on the nature and position of the substituent, reflecting its electron-donating or electron-withdrawing character. libretexts.org The reaction constant, ρ, is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org
In the context of Naphtho(1,2-b)furan, 5-methoxy-2-nitro-, the two substituents have opposing electronic effects. The 5-methoxy group is an electron-donating group, characterized by a negative Hammett σ value, while the 2-nitro group is a strong electron-withdrawing group with a positive σ value. youtube.com
A Hammett plot, which graphs log(k/k₀) against σ for a series of substituted compounds in a given reaction, can provide valuable mechanistic information. researchgate.net The slope of this plot yields the reaction constant, ρ.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. This suggests the buildup of negative charge (or loss of positive charge) in the transition state relative to the ground state. wikipedia.org
A negative ρ value signifies that the reaction is favored by electron-donating groups, implying the development of positive charge (or loss of negative charge) in the transition state.
For mechanistic investigations involving Naphtho(1,2-b)furan, 5-methoxy-2-nitro-, analyzing a series of derivatives with varying substituents at the 5-position while keeping the 2-nitro group constant (or vice versa) would allow for the determination of the ρ value for a specific reaction, thereby shedding light on the nature of the transition state.
Table 2: Hammett Substituent Constants (σ) for Representative Groups
| Substituent (R) | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -OCH₃ (Methoxy) | +0.12 | -0.27 | Electron-donating |
| -NO₂ (Nitro) | +0.71 | +0.78 | Electron-withdrawing |
| -CH₃ (Methyl) | -0.07 | -0.17 | Electron-donating |
| -Cl (Chloro) | +0.37 | +0.23 | Electron-withdrawing |
| -H (Hydrogen) | 0.00 | 0.00 | Reference |
Data sourced from established physical organic chemistry literature. wikipedia.orglibretexts.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
2D and 3D QSAR Approaches for Predicting Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling encompasses computational and statistical methods aimed at establishing a correlation between the chemical structures of compounds and their biological activities. ajpchem.orgnih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. QSAR studies can be broadly categorized into 2D and 3D approaches. nih.gov
2D-QSAR: This approach utilizes descriptors derived from the two-dimensional representation of a molecule. aimspress.com These descriptors can include:
Constitutional descriptors: Molecular weight, number of atoms, number of bonds.
Topological descriptors: Indices that quantify molecular shape, size, and branching.
Electronic descriptors: Partial charges and polarizability.
Indicator variables: Binary values indicating the presence or absence of specific functional groups. aimspress.com
For a series of Naphtho(1,2-b)furan derivatives, a 2D-QSAR model could be developed to predict, for example, their antibacterial activity. aimspress.com The model would be a mathematical equation linking the calculated descriptors to the observed activity, often established through multiple linear regression (MLR) or partial least squares (PLS) analysis. aimspress.com
3D-QSAR: This more advanced approach requires the three-dimensional structures of the molecules and their alignment based on a common scaffold. frontiersin.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate predictive models. nih.gov
CoMSIA calculates molecular fields around the aligned molecules, quantifying steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties. frontiersin.orgnih.gov The resulting data is analyzed to create a 3D map that visually represents regions where modifications to the molecular structure would likely enhance or diminish biological activity.
For Naphtho(1,2-b)furan, 5-methoxy-2-nitro-, a 3D-QSAR study would involve aligning it with a series of structurally similar compounds and correlating their 3D fields with their biological activities. The resulting CoMSIA contour maps would highlight specific regions around the naphthofuran core where, for instance, a bulky group might increase activity (favorable steric region) or where a hydrogen bond acceptor is required for optimal interaction with a biological target. nih.gov The statistical robustness of both 2D and 3D-QSAR models is typically assessed using parameters like the non-cross-validated correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.govresearchgate.net
Correlation of Electronic, Lipophilic, and Steric Descriptors with Activity
The biological activity of a molecule like Naphtho(1,2-b)furan, 5-methoxy-2-nitro- is governed by a complex interplay of its physicochemical properties. QSAR models seek to deconvolute these properties by correlating specific molecular descriptors with activity. nih.gov The most common and influential descriptors fall into three categories: electronic, lipophilic, and steric. researchgate.net
Electronic Descriptors: These parameters describe the electron distribution within a molecule and its ability to engage in electrostatic interactions. They include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ajpchem.orgnih.gov The strong electron-withdrawing nitro group in Naphtho(1,2-b)furan, 5-methoxy-2-nitro- significantly lowers the LUMO energy, potentially making the molecule more susceptible to bioreduction, a known activation mechanism for some nitroaromatic compounds. nih.gov
Lipophilic Descriptors: Lipophilicity, commonly quantified by the logarithm of the octanol-water partition coefficient (logP), describes a molecule's affinity for nonpolar environments. This property is critical for membrane permeability and transport to the target site. nih.gov The methoxy (B1213986) group contributes to the lipophilicity of the parent naphthofuran structure.
Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are crucial for its ability to fit into the binding site of a biological target. researchgate.netrsc.org Common steric parameters include molecular weight, molecular volume, and molar refractivity (MR), which accounts for both volume and polarizability. nih.govnih.gov
Table 3: Key Physicochemical Descriptors and Their Potential Influence on Biological Activity
| Descriptor Type | Example Parameter | Description | Potential Influence on Activity |
|---|---|---|---|
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower values may correlate with higher activity for compounds activated by reduction. nih.gov |
| Electronic | Dipole Moment | Measure of molecular polarity | Influences solubility and ability to form polar interactions with the target. |
| Lipophilic | logP | Octanol-water partition coefficient | Optimal value is needed for membrane transport; too high or too low can reduce activity. nih.gov |
| Steric | Molar Refractivity (MR) | Measure of molecular volume and polarizability | Indicates size constraints of the binding pocket; can influence binding affinity. nih.gov |
Molecular Docking and Dynamics Simulations for Biological Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques that provide atomic-level insights into how a small molecule like Naphtho(1,2-b)furan, 5-methoxy-2-nitro- interacts with a biological macromolecule, such as an enzyme or receptor. researchgate.net
Molecular Docking: This computational method predicts the preferred binding orientation and conformation of a ligand within the active site of a target protein. ajprd.com Docking algorithms sample a large number of possible poses and use a scoring function to rank them, with lower energy scores typically indicating more favorable binding affinity. nih.gov The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov Given the presence of the nitro group, a plausible target for Naphtho(1,2-b)furan, 5-methoxy-2-nitro- could be a bacterial nitroreductase enzyme, which is known to interact with and reduce nitroaromatic compounds. nih.govajprd.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often employed to assess the dynamic stability of the predicted ligand-protein complex over time. nih.gov By simulating the motions of all atoms in the system under physiological conditions, MD can validate the docking results and provide a more realistic picture of the binding event. mdpi.com Key analyses of MD trajectories include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov A stable binding mode is typically characterized by low RMSD values for the ligand throughout the simulation. nih.gov
Table 4: Hypothetical Molecular Docking Results for NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- with a Bacterial Nitroreductase
| Parameter | Value/Description |
|---|---|
| Target Protein | E. coli Nitroreductase (e.g., PDB ID: 1YLU) ajprd.com |
| Docking Score | -8.5 kcal/mol |
| Key Interacting Residues | Arginine, Serine, Glutamic Acid ajprd.com |
| Types of Interactions | Hydrogen bonds (between the nitro group and Ser/Arg residues); π-π stacking (between the naphthofuran ring system and aromatic residues like Phenylalanine or Tyrosine). |
| MD Simulation Stability (RMSD) | Ligand RMSD remains below 2.0 Å over a 100 ns simulation, indicating a stable binding pose. |
This combined approach of docking and MD simulation is crucial for rational drug design, enabling the visualization of binding modes and providing a dynamic understanding of the interactions that drive molecular recognition and biological activity. researchgate.net
Mechanistic Insights into Biological Activities of Naphtho 1,2 B Furan, 5 Methoxy 2 Nitro
General Overview of Biological Potentials of Naphthofurans (In Vitro Focus)
Naphthofurans, a class of heterocyclic compounds formed by the fusion of a naphthalene (B1677914) and a furan (B31954) ring, are recognized for their significant and varied biological activities. researchgate.netresearchgate.net These compounds are key structural motifs in numerous biologically important natural products and have garnered substantial interest from medicinal and organic chemists. researchgate.net In vitro studies have revealed that naphthofuran derivatives possess a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anthelmintic, antipyretic, and diuretic activities. ijprajournal.com
The biological potential of these compounds is often linked to their core structure, which can be modified with various substituents to enhance or modulate their activity. nih.gov For instance, synthetic naphthofuran derivatives have demonstrated notable cytotoxic and antioxidant activities in vitro. The introduction of a nitro group, as seen in 2-nitroethenyl-naphthofuran derivatives, has been specifically investigated for antimicrobial effects against various bacteria. nih.gov
Research into different derivatives has highlighted their potential in several therapeutic areas. Naphtho[2,1-b]furan (B1199300) derivatives, in particular, have been shown to exhibit antibacterial, antifungal, antitumor, antiviral, and cytotoxic activities. researchgate.netijprajournal.com The versatility of the naphthofuran scaffold allows for the synthesis of numerous analogues, and structure-activity relationship (SAR) studies are often employed to correlate the effects of different substituents with their biological activities, aiding in rational drug design. medcraveonline.com For example, studies on various naphtho[2,1-b]furan derivatives have demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The focus of in vitro research continues to be the exploration of these diverse biological activities to develop novel therapeutic agents. researchgate.neteurjchem.com
Table 1: Summary of Investigated In Vitro Biological Activities of Naphthofuran Derivatives
| Biological Activity | Target/Assay | Reference |
|---|---|---|
| Antimicrobial | Gram-positive & Gram-negative bacteria | researchgate.netijprajournal.comnih.gov |
| Antifungal | Various fungal species | ijprajournal.com |
| Antitumor/Cytotoxic | Human hepatocellular liver carcinoma (HepG2) cell line | |
| Anti-inflammatory | General screening | ijprajournal.com |
| Antioxidant | ABTS and DPPH assays | |
| Antiviral | General screening | ijprajournal.com |
Molecular Mechanisms of Antimicrobial Activity
The antimicrobial action of nitronaphthofuran compounds, including NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-, is primarily attributed to the presence of the nitro group, which is a common feature of the broader nitrofuran class of antibiotics. patsnap.comringbio.com The mechanism is complex and multifaceted, involving the intracellular reduction of the nitro group to generate highly reactive intermediates that can damage multiple cellular targets. nih.govwikipedia.orgpatsnap.com This broad mechanism is likely responsible for the low incidence of acquired bacterial resistance to these compounds. wikipedia.org
Interaction with Microbial Cellular Components
Once inside a bacterial cell, nitrofurans are enzymatically reduced by bacterial flavoproteins, such as nitroreductases. nih.govpatsnap.com This reduction process creates a series of short-lived but highly reactive electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine (B1172632). nih.gov These reactive species are not specific to a single target; instead, they launch a widespread attack on various essential cellular components. wikipedia.org
A primary target for these intermediates is bacterial DNA. The generated radicals can interact with DNA, causing strand breakage and the formation of adducts, which inhibits DNA replication and transcription, ultimately leading to cell death. patsnap.compatsnap.com Additionally, these reactive molecules can bind non-specifically to ribosomal proteins and rRNA. This interaction disrupts the structure and function of ribosomes, thereby inhibiting protein synthesis, a process crucial for bacterial growth and survival. nih.govwikipedia.orgpatsnap.com The intermediates can also interfere with bacterial cell wall synthesis by altering the structure of its components, compromising the cell's integrity and making it susceptible to osmotic stress. patsnap.com
Enzyme Inhibition in Microorganisms
The reactive intermediates generated from the reduction of the nitrofuran "warhead" are capable of inhibiting a variety of microbial enzymes, disrupting critical metabolic pathways. ringbio.comnih.gov This inhibition is a key aspect of their bactericidal effect. The non-specific nature of these intermediates allows them to inactivate enzymes involved in glycolysis, the citric acid cycle, and other vital metabolic processes. patsnap.comnih.gov
More specific enzyme targets have also been identified. For instance, nitrofurans have been found to inhibit arylamine N-acetyltransferase (TBNAT), an enzyme crucial for the intracellular survival of Mycobacterium tuberculosis. mdpi.com Another identified target is enoyl reductase (InhA), a protein associated with antibiotic resistance. mdpi.com The common antibacterial mechanism involves the release of nitric oxide (NO) and other reactive metabolites upon their reduction by specific bacterial nitroreductases. oup.com These metabolites have multiple targets, including cytochromes and cytochrome oxidase, thereby interfering with cellular respiration and aerobic energy metabolism. ringbio.comoup.com
Mechanistic Studies of DNA Interaction and Genotoxicity
The genotoxicity of nitroaromatic compounds is intrinsically linked to their mechanism of antimicrobial action. The same reactive intermediates that kill bacteria by damaging their DNA can also cause damage to the DNA of eukaryotic cells, leading to mutagenic and carcinogenic effects. acs.orgnih.gov The genotoxicity is therefore a direct consequence of the compound's chemical reactivity following metabolic activation.
DNA Adduct Formation by Nitrofurans
The primary mechanism of nitrofuran-induced genotoxicity is the formation of covalent DNA adducts. nih.gov After the nitro group is reduced within the cell, the resulting electrophilic intermediates react with nucleophilic sites on DNA bases. nih.gov Research has shown that nitrofurans can form multiple distinct adducts with DNA. nih.gov For example, the nitrofuran antibiotic nitrofurazone (B1679002) is known to form covalent adducts primarily at the N2 atom of deoxyguanosine. researchgate.net
These bulky lesions on the DNA structure can block the progression of DNA polymerases during replication, which can lead to mutations or cell death. nih.govresearchgate.net The type and frequency of mutations induced by these adducts can depend on several factors, including the specific structure of the adduct, the surrounding DNA sequence, and the cellular repair mechanisms available. Studies with various nitroaromatic compounds have shown that adducts can form at different positions on DNA bases, including the C8 and N2 positions of guanine. nih.gov
Mechanistic Investigations of Anticancer Properties (In Vitro Models)
Reactive Oxygen Species (ROS) Generation in Cellular Contexts
The generation of reactive oxygen species (ROS) is a plausible mechanism of action for nitroaromatic compounds like NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-. The nitro group (NO2) is a key functional moiety that can undergo metabolic reduction to produce reactive intermediates, including free radicals and ROS. This process is a recognized mechanism for the biological activity of many nitro-containing pharmaceuticals.
Naphthoquinones, which share a core structural similarity with naphthofurans, are known to generate ROS, which is a notable antibacterial strategy that targets lipids, proteins, and DNA. researchgate.net The redox cycling of the nitro group is a central aspect of the biological activity of nitroaromatic compounds. This process can lead to the formation of superoxide (B77818) radicals and other reactive species, inducing oxidative stress within cells.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Structure-activity relationship (SAR) studies on related naphthofuran and benzofuran (B130515) derivatives provide valuable insights into how the structural features of NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- may influence its biological activity.
Positional Isomer Effects on Biological Mechanism
The arrangement of the furan ring and the positions of substituents on the naphthalene core significantly impact the biological activity of naphthofuran derivatives. Research on the oxidative metabolism of the positional isomer, naphtho[2,1-b]furan, and its derivatives has shown that the metabolic pathways are influenced by the substitution pattern. nih.gov
For instance, in a study comparing naphtho[2,1-b]furan with its 7-methoxy and 2-nitro derivatives, it was found that the unsubstituted parent compound yielded metabolites from both the furan and benzene (B151609) rings. In contrast, the substituted derivatives were metabolized primarily on the first benzene ring. nih.gov This suggests that the positions of the methoxy (B1213986) and nitro groups direct the metabolic attack, which in turn would influence the compound's biological effects and mechanism of action. While this study was on the naphtho[2,1-b]furan scaffold, it highlights the critical role of isomeric positioning of the furan ring and substituents in determining metabolic fate and, consequently, biological activity.
Interactive Data Table: Metabolic Sites in Naphtho[2,1-b]furan Isomers
| Compound | Furan Ring Metabolism | Benzene Ring Metabolism |
| Naphtho[2,1-b]furan | Yes | Yes |
| 7-Methoxy-naphtho[2,1-b]furan | No | Yes (First benzene ring) |
| 2-Nitro-naphtho[2,1-b]furan | No | Yes (First benzene ring) |
Impact of Nitro and Methoxy Substituents on Molecular Interactions
The nitro and methoxy groups are crucial determinants of the molecular interactions and biological activity of aromatic compounds.
The nitro group is a strong electron-withdrawing group, a property that is central to the bioactivity of many nitroaromatic compounds. In the synthesis of a related compound, 9-methoxynaphtho[1,2-b]benzofuran, the nitro group acts as an activator for nucleophilic substitution and as a leaving group during the furan ring cyclization. mdpi.com This demonstrates the significant influence of the nitro group on the electronic properties of the molecule, which would also affect its interactions with biological targets. The electron-withdrawing nature of the nitro group can also enhance the potential for the compound to undergo reductive activation, a key step in the mechanism of action for many nitro-based drugs.
Interactive Data Table: Functional Group Effects on Naphthopyran Activity
| Substituent | Effect on Activity |
| Methoxy | Positive |
| Nitro | Positive |
| Methyl | Decreasing |
| Benzyloxy | Decreasing |
Electronic Properties Correlation with Specific Biological Mechanisms
The electronic properties of naphthofuran derivatives are closely linked to their biological activities. A study on a series of cytotoxic 2-amino-naphtho[2,3-b]furan-4,9-dione derivatives evaluated their electronic properties through redox potentials and solvatochromism. nih.gov The study proposed a relationship between the electronic and cytotoxic properties of these compounds, highlighting the importance of electron delocalization. nih.gov
The electron-withdrawing nature of the nitro group in NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- would significantly influence the electron distribution across the aromatic system. This alteration of electronic properties would, in turn, affect the molecule's ability to participate in redox reactions, a key component of its potential to generate ROS. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group would create a specific electronic profile that dictates the molecule's reactivity and its interactions with biological macromolecules, ultimately determining its specific biological mechanism.
Applications in Advanced Organic Synthesis and Materials Science
NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- as a Synthetic Building Block
The strategic placement of the methoxy (B1213986) and nitro groups on the naphthofuran framework makes NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- a valuable intermediate for the construction of more complex molecular structures. The electron-donating nature of the methoxy group and the electron-withdrawing capacity of the nitro group modulate the electron density of the aromatic system, influencing its reactivity in a variety of chemical transformations.
Precursor in the Synthesis of Complex Organic Molecules
The inherent reactivity of the nitro and methoxy functionalities, coupled with the stable naphthofuran core, positions this compound as a key precursor in the synthesis of elaborate organic molecules. The nitro group, in particular, is a versatile functional handle that can undergo a wide array of transformations. For instance, it can be readily reduced to an amino group, which can then serve as a nucleophile or be converted into a diazonium salt for further functionalization. This opens avenues for the introduction of a diverse range of substituents and the construction of new heterocyclic rings fused to the naphthofuran system.
Furthermore, the methoxy group can be cleaved to reveal a hydroxyl group, providing another site for modification. The presence of both of these functionalities allows for sequential and site-selective reactions, a crucial aspect in the total synthesis of complex natural products and novel pharmaceutical agents. While direct examples of the use of NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- in total synthesis are not yet prevalent in the literature, the synthetic utility of similarly substituted aromatic nitro compounds is well-documented, suggesting a promising future for this particular naphthofuran derivative.
Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The electronic properties of NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- make it a potentially valuable intermediate in such reactions. The electron-poor nature of the aromatic ring system, influenced by the nitro group, can activate adjacent positions for nucleophilic attack, a key step in many MCRs.
For example, the presence of the nitro group can facilitate the initial addition of a nucleophile, which is often the rate-determining step in cascade reactions. This initial adduct can then undergo further transformations with other components in the reaction mixture, leading to the rapid assembly of complex molecular scaffolds. The methoxy group, by donating electron density, can influence the regioselectivity of these reactions. The development of novel MCRs utilizing this and similar nitro-aromatic compounds is an active area of research with the potential to streamline the synthesis of libraries of compounds for drug discovery and materials science.
Potential in Functional Materials Development
The unique electronic and photophysical properties arising from the combination of the extended π-system of the naphthofuran core and the push-pull nature of the methoxy and nitro substituents suggest that NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- could find applications in the development of advanced functional materials.
Organic Electronics and Photonics (e.g., OLEDs, Solar Cells)
The field of organic electronics relies on molecules with tailored electronic properties to function as semiconductors, light emitters, and light absorbers. The intramolecular charge transfer (ICT) character, induced by the donor-acceptor pairing of the methoxy and nitro groups, is a key feature for such applications. This ICT can lead to desirable properties such as strong absorption in the visible spectrum and tunable emission wavelengths.
In the context of Organic Light-Emitting Diodes (OLEDs), compounds with strong fluorescence are essential. Furan-based materials, including naphthofurans, have been investigated for their potential in OSCs due to their favorable properties such as good solubility, excellent stacking, and rigidity. nih.gov The presence of both electron-donating and electron-withdrawing groups can enhance the electroluminescent properties of the naphthofuran core, potentially leading to efficient light emission.
For organic solar cells (OSCs), materials that can efficiently absorb sunlight and facilitate charge separation are required. The broad absorption spectrum that can result from the ICT within the NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- molecule makes it a candidate for use as a donor or acceptor material in the active layer of an OSC. The development of furan-based semiconductor materials, including naphthodifurans, for organic photovoltaics is an area of active research. nih.gov
| Potential Application | Relevant Properties of NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- |
| Organic Light-Emitting Diodes (OLEDs) | Intramolecular Charge Transfer, Potential for Strong Fluorescence |
| Organic Solar Cells (OSCs) | Broad Absorption Spectrum, Potential Donor or Acceptor Material |
Fluorescent Properties in Biological Probes (General Naphthofuran Class)
The inherent fluorescence of the naphthofuran scaffold makes it an attractive platform for the development of biological probes. chemisgroup.us These probes are molecules designed to detect specific analytes, such as metal ions or reactive oxygen species, in biological systems through a change in their fluorescent signal. The sensitivity and selectivity of these probes are often tuned by the introduction of specific functional groups.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies for NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-
The synthesis of functionalized naphtho[1,2-b]furans remains a topic of considerable interest. researchgate.net Future research should focus on developing efficient and versatile synthetic routes to NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-. While general methods for naphthofuran synthesis exist, tailoring these to achieve specific substitution patterns can be challenging. researchgate.neteurjchem.com
Novel synthetic strategies could involve:
Palladium-Catalyzed Cyclization: A reported method for synthesizing trifunctionalized naphtho[1,2-b]furans involves a Pd(PPh3)2Cl2-catalyzed tandem cyclization/oxidation of conjugated diazo ene-yne-ketones. nih.gov Adapting this methodology to appropriately substituted precursors could provide a direct route to the target molecule.
Annulation Reactions: A phosphine-catalyzed [3+2] annulation reaction between activated 1,4-naphthoquinones and acetylenecarboxylates has been described as a facile route to various naphtho[1,2-b]furans. researchgate.net Exploring this approach with a suitably substituted 1,4-naphthoquinone (B94277) could be a promising avenue.
Multi-component Reactions: Designing one-pot multi-component reactions could offer a streamlined and atom-economical approach. For instance, a glucose-mediated nitro-reductive cyclization has been used for the synthesis of pyrrole-fused heterocycles, and a similar concept could potentially be adapted. nih.gov
| Synthetic Approach | Key Features | Potential for NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- |
| Palladium-Catalyzed Cyclization | Tandem cyclization/oxidation of diazo ene-yne-ketones. nih.gov | Potentially high efficiency and control over substitution. nih.gov |
| Annulation Reactions | [3+2] annulation of 1,4-naphthoquinones and acetylenecarboxylates. researchgate.net | Good for constructing the furan (B31954) ring onto a pre-functionalized naphthalene (B1677914) core. researchgate.net |
| Multi-component Reactions | One-pot synthesis, high atom economy. nih.gov | Could simplify the synthetic sequence and improve overall yield. |
In-depth Mechanistic Studies of Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- is crucial for optimizing reaction conditions and predicting reactivity. Future mechanistic studies should investigate:
Electrophilic Aromatic Substitution: The nitration of the naphthofuran skeleton is a key step. Mechanistic studies on the electrophilic nitration of related aromatic systems have revealed complex pathways that may not always involve classic arenium ion intermediates. nih.govrsc.org Understanding the regioselectivity of nitration on the 5-methoxynaphtho[1,2-b]furan precursor is essential.
Nucleophilic Aromatic Substitution: The nitro group can be a versatile handle for further functionalization via nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov Mechanistic studies could elucidate the reactivity of the 2-nitro position towards various nucleophiles, which could be influenced by the electron-donating methoxy (B1213986) group at the 5-position. These reactions can proceed through stepwise, concerted, or borderline mechanisms, and understanding these nuances is key to predicting outcomes. nih.gov
Advanced Computational Modeling for Predictive Reactivity and Biological Effects
Computational chemistry and molecular modeling are powerful tools for predicting the properties of novel compounds. scirp.org For NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-, future computational studies should focus on:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic and structural properties of the molecule, providing insights into its stability, solubility, and potential interactions with biological targets. scirp.orgphyschemres.org Such calculations can also predict reactivity descriptors, helping to rationalize the outcomes of chemical reactions. scirp.org
Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives are synthesized and their biological activities are tested, QSAR models can be developed. collaborativedrug.comwikipedia.org These models establish mathematical relationships between the chemical structure and biological activity, guiding the design of more potent and selective compounds. collaborativedrug.comwikipedia.orgnih.gov QSAR studies on related structures like 1,4-naphthoquinones have shown that properties like hydrophobicity can be crucial for antiproliferative activity. researchgate.net
Molecular Docking: If a specific biological target is identified, molecular docking simulations can predict the binding mode and affinity of NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- and its analogs. This can help in understanding the molecular basis of its activity and in designing derivatives with improved interactions with the target. nih.gov
Exploration of Undiscovered Biological Targets and Pathways (In Vitro)
The broad biological activity of naphthofurans and nitro-containing compounds suggests that NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- could interact with a variety of biological targets. researchgate.netnih.gov Future in vitro studies should aim to:
Screen for Anticancer Activity: Many benzofuran (B130515) and naphthofuran derivatives have shown potential as anticancer agents. mdpi.com The subject compound and its analogs should be screened against a panel of cancer cell lines to determine their antiproliferative activity. mdpi.comopenmedicinalchemistryjournal.com The nitro group, in particular, is a feature of some bioreductive prodrugs that are activated in the hypoxic environment of solid tumors. mdpi.com
Investigate Antimicrobial Properties: Nitro compounds have a long history as antimicrobial agents, with their activity often stemming from the reductive activation of the nitro group within microbial cells. nih.gov Screening against a range of bacteria and fungi could reveal potential applications in this area.
Identify Novel Protein Targets: Unbiased screening approaches, such as proteomics-based methods, could be employed to identify the cellular proteins that interact with NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-. This could lead to the discovery of novel biological pathways and mechanisms of action. For example, some naphthofuran derivatives have been identified as potent activators of SIRT1, a protein involved in cellular metabolism and aging. nih.govresearchgate.netnih.govfrontiersin.org
| Potential Biological Target/Pathway | Rationale |
| Cancer Cell Proliferation | Naphthofuran and benzofuran scaffolds are common in anticancer compounds. mdpi.commdpi.com The nitro group may confer selectivity for hypoxic tumor cells. mdpi.com |
| Microbial Growth | Nitro-containing heterocycles are known antimicrobial agents. nih.gov |
| SIRT1 Activation | Related naphthofuran derivatives have been shown to activate this enzyme. nih.govresearchgate.netnih.govfrontiersin.org |
| Monoamine Oxidase (MAO) Inhibition | Nitro- and methoxy-substituted benzofurans have shown potent MAO inhibitory activity. nih.gov |
Design of New Naphthofuran Derivatives Based on SAR Insights
Once initial biological activity data is obtained for NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-, structure-activity relationship (SAR) studies will be crucial for designing new, more effective derivatives. collaborativedrug.comwikipedia.org Future work in this area should involve:
Systematic Modification of Substituents: The effects of the position and nature of the methoxy and nitro groups should be systematically explored. For example, moving the methoxy group to other positions on the naphthalene ring or replacing it with other electron-donating or -withdrawing groups could significantly impact activity. mdpi.com
Introduction of New Functional Groups: Based on SAR data, new functional groups could be introduced at various positions on the naphthofuran scaffold to enhance potency, selectivity, or pharmacokinetic properties. SAR studies on benzofuran derivatives have shown that substitutions at the C-2 position can be critical for cytotoxic activity. mdpi.com
Hybrid Molecule Design: The naphthofuran core could be combined with other pharmacophores to create hybrid molecules with dual or enhanced activity. For instance, naphthoquinone-furan hybrids have been designed as antitumor agents. mdpi.com
By systematically pursuing these future research directions, the scientific community can unlock the full potential of NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- and its derivatives, paving the way for the development of new therapeutic agents and research tools.
Q & A
Q. What are the standard synthetic routes for preparing 5-methoxy-2-nitro-naphtho[1,2-b]furan, and how do reaction conditions influence yield?
A common method involves using dimethylformamide (DMF) as a solvent with phosphoryl chloride (POCl₃) under controlled temperatures. For example, one protocol starts with cooling DMF to 0°C, adding POCl₃ dropwise, followed by the precursor compound. The mixture is heated to 90°C for 4 hours, cooled, filtered, and recrystallized (ethanol/water) to achieve ~70% yield . Key factors affecting yield include:
- Temperature control : Excess heat may lead to side reactions (e.g., decomposition of nitro groups).
- Solvent purity : Moisture in DMF can hydrolyze POCl₃, reducing reactivity.
- Recrystallization solvents : Ethanol-water mixtures optimize purity without sacrificing yield .
Q. Which spectroscopic techniques are critical for confirming the structure of 5-methoxy-2-nitro-naphtho[1,2-b]furan?
- IR spectroscopy : Identifies functional groups (e.g., nitro group absorption at ~1520 cm⁻¹, methoxy C-O stretch at ~1250 cm⁻¹) .
- ¹H-NMR : Distinguishes aromatic protons (δ 7.2–8.5 ppm) and methoxy protons (δ 3.8–4.0 ppm). Coupling patterns confirm substituent positions .
- Elemental analysis : Validates molecular formula (e.g., C₁₃H₉NO₄) with <0.4% error margins .
Q. What preliminary biological assays are recommended for evaluating this compound’s bioactivity?
Initial screenings focus on antimicrobial activity using:
- Agar diffusion assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria.
- Minimum Inhibitory Concentration (MIC) : Determines potency (reported MIC values for naphthofuran derivatives range from 12.5–50 µg/mL) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in nitro-substituted naphthofuran derivatives?
Strategies include:
- Catalyst screening : Lewis acids like FeCl₃ may enhance nitration efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining ~75% yield .
- Inert atmosphere : Prevents oxidation of sensitive intermediates during nitro-group incorporation .
Q. How do researchers resolve contradictions in spectral data for structurally similar naphthofuran analogs?
- 2D-NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.
- Computational modeling : Compares experimental NMR shifts with DFT-predicted values to validate assignments .
- X-ray crystallography : Provides unambiguous confirmation of substituent orientation (e.g., methoxy vs. nitro group positioning) .
Q. What structural modifications enhance the antimicrobial efficacy of 5-methoxy-2-nitro-naphthofuran derivatives?
- Electron-withdrawing groups : Introducing halogens (e.g., Cl at position 8) improves bacterial membrane penetration, reducing MIC values by 30–40% .
- Heterocyclic fusion : Incorporating pyrazole or diazepine rings (e.g., via Mannich reactions) broadens activity spectra against drug-resistant strains .
Q. How can this compound be integrated into multi-step syntheses of complex heterocyclic systems?
- Suzuki coupling : Attach boronate-functionalized naphthofuran cores to aryl halides for constructing extended π-systems (e.g., naphtho-furo-pyrazoles) .
- Schiff base formation : React the aldehyde derivatives with hydrazines to form hydrazones, enabling further cyclization into antimicrobial agents .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
